molecular formula C8H8BrNO2 B3059320 N-(2-Bromo-4-hydroxyphenyl)acetamide CAS No. 97868-28-5

N-(2-Bromo-4-hydroxyphenyl)acetamide

Cat. No.: B3059320
CAS No.: 97868-28-5
M. Wt: 230.06 g/mol
InChI Key: UWFVPIONPFBCMV-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . Its structure features an acetamide group attached to a 2-bromo-4-hydroxyphenyl ring system, making it a valuable intermediate in synthetic organic chemistry . The CAS Registry Number for this compound is 97868-28-5 . This compound is typically offered as a high-purity solid for research applications. It is primarily utilized as a key building block in pharmaceutical research and development, particularly in the synthesis of more complex molecules for drug discovery programs . Its structure, containing both bromine and hydroxyl functional groups, allows for further functionalization through various coupling reactions and nucleophilic substitutions, enabling the exploration of novel chemical space . Computed physicochemical properties include a topological polar surface area of approximately 52.8 Ų and a consensus LogP of around 2.76, which provide insights into its potential solubility and permeability characteristics . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can obtain a batch-specific Certificate of Analysis to ensure quality, traceability, and compliance with their experimental requirements .

Properties

IUPAC Name

N-(2-bromo-4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFVPIONPFBCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605126
Record name N-(2-Bromo-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97868-28-5
Record name N-(2-Bromo-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-hydroxyacetanilide: The synthesis typically begins with the bromination of 4-hydroxyacetanilide. This reaction involves treating 4-hydroxyacetanilide with bromine in the presence of a suitable solvent, such as acetic acid, to yield N-(2-Bromo-4-hydroxyphenyl)acetamide.

    Acetylation of 2-bromo-4-hydroxyaniline: Another route involves the acetylation of 2-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base like pyridine to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form N-(2-Bromo-4-aminophenyl)acetamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of N-(2-Bromo-4-oxophenyl)acetamide.

    Reduction: Formation of N-(2-Bromo-4-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities. It serves as a lead compound for developing new therapeutic agents.

Industry:

    Material Science: N-(2-Bromo-4-hydroxyphenyl)acetamide is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Substitution

N-(4-Bromo-2-hydroxyphenyl)acetamide (CAS 16394-40-4)

  • Structure : Bromine at C4, hydroxyl at C2.
  • Impact : The reversed substitution pattern alters electronic distribution and hydrogen-bonding sites. This isomer may exhibit different solubility and receptor-binding profiles compared to the target compound .

N-(4-Bromophenyl)acetamide

  • Impact : Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity. This compound is less acidic (higher pKa) compared to the target, affecting pharmacokinetics .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

  • Impact: The lack of bromine simplifies metabolism (e.g., glucuronidation/sulfation pathways). Paracetamol is a well-known analgesic, whereas bromine substitution in the target compound may introduce toxicity or alter therapeutic targets .

Chlorinated Analogs

N-(3-Chloro-4-hydroxyphenyl)acetamide

  • Structure : Chlorine at C3, hydroxyl at C4.
  • Impact : Chlorine’s smaller size and lower polarizability compared to bromine reduce steric hindrance and electron-withdrawing effects. This may enhance metabolic stability but decrease lipophilicity .

N-(2,5-Dichloro-4-hydroxyphenyl)acetamide

  • Structure : Chlorines at C2 and C5, hydroxyl at C4.
Antimicrobial Activity
  • Target Compound : Bromine at C2 and hydroxyl at C4 may synergize to disrupt microbial membranes or enzyme function.
  • N-(4-Bromophenyl)-2-iodoacetamide : Iodo substitution at C2 increases molecular weight (339.96 g/mol) and enhances electrophilicity, improving antimicrobial potency against S. aureus and E. coli .
Enzyme Inhibition
  • MAO-B Inhibitors: Bromine’s electron-withdrawing effect in the target compound could enhance binding to monoamine oxidase (MAO) isoforms, similar to triazole-linked acetamides reported to inhibit MAO-B and cholinesterases .
  • AChE/BChE Inhibitors : Halogenated acetamides like N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide show enhanced inhibitory activity due to increased electrophilicity and steric fit in enzyme pockets .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* pKa (Hydroxyl) Water Solubility
N-(2-Bromo-4-hydroxyphenyl)acetamide 230.06 1.8 ~8.5† Low
Paracetamol 151.16 0.5 9.5–10‡ Moderate
N-(4-Bromophenyl)acetamide 214.06 2.2 N/A Very Low
N-(3-Chloro-4-hydroxyphenyl)acetamide 185.61 1.3 ~8.8 Low

*Predicted using Hansch-Leo fragment method. †Estimated based on electron-withdrawing effects of bromine . ‡Experimentally determined for paracetamol .

Biological Activity

N-(2-Bromo-4-hydroxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom and a hydroxyl group on a phenyl ring, linked to an acetamide moiety. This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can modulate the activity of target proteins.
  • Covalent Bond Formation : The compound can undergo substitution reactions, forming covalent bonds with specific molecular targets, thus influencing their biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific enzymes involved in cancer pathways, potentially inhibiting tumor growth. For instance, studies have demonstrated its effectiveness against cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on HeLa cells (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of EGFR (epidermal growth factor receptor) signaling pathways, demonstrating selectivity against high-expressing EGFR cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerHeLa cellsReduced cell viability
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
AntimicrobialEscherichia coliInhibition of bacterial growth

Q & A

Q. What protocols ensure reproducibility in pharmacological studies of this compound?

  • Methodology :
  • Standardized Assays : Adhere to OECD guidelines for cytotoxicity, genotoxicity (Ames test), and metabolic stability (microsomal assays).
  • Data Transparency : Report full experimental conditions (e.g., solvent, cell lines) and statistical methods (e.g., ANOVA with post-hoc tests).
  • Collaborative Validation : Cross-validate results in independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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